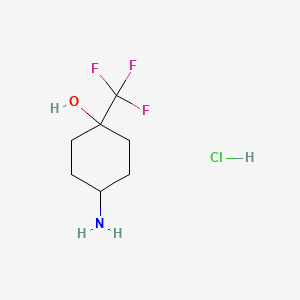

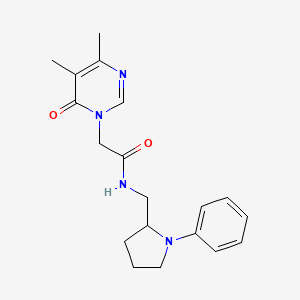

![molecular formula C26H25N3O4S2 B3009934 2-[(4-甲基苯基)磺酰胺基]-N-[4-(4-丙氧基苯基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 361469-87-6](/img/structure/B3009934.png)

2-[(4-甲基苯基)磺酰胺基]-N-[4-(4-丙氧基苯基)-1,3-噻唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides involves a process that targets carbonic anhydrase (CA) inhibitory activity, particularly against human CA isoforms I, II, and IX. These isoforms are significant due to their role in various physiological processes, and their inhibition has been linked to potential therapeutic effects, such as in the treatment of cancer. The compounds synthesized in this study demonstrated strong inhibitory effects on these isoforms, with inhibition constants (KIs) ranging from the sub-nanomolar to the nanomolar scale. This indicates a high level of potency and specificity in the interaction between the synthesized sulfonamides and the CA enzymes. Furthermore, the compounds were tested for cytotoxic effects against the MCF-7 breast cancer cell line, showing micromolar growth inhibition efficacy, which suggests potential for anticancer applications .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for their biological activity. In the study of novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines, the formation of 1,2,5-thiadiazoles and 1,2,3-oxathiazoles was observed. These heterocyclic compounds are known for their diverse biological activities, and their formation indicates a complex reaction pathway that can lead to various structural isomers. The X-ray molecular structure analysis of one such compound, N-(4-dimethylamino-5-methyl-2-oxo-5-phenyl-5H-1,2λ^6,3-oxathiazol-2-ylidene)benzamide, provides detailed insights into the molecular conformation and the electronic distribution within the molecule, which are critical factors influencing the biological activity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the competitive formation of different heterocyclic systems. The reaction of N-sulfonylamines with azirines leads to the formation of thiadiazoles and oxathiazoles, which can further isomerize under certain conditions, such as treatment with silica gel at room temperature. The choice of reactants and reaction conditions plays a pivotal role in determining the outcome of the reaction and the type of heterocycle formed. These reactions are not only important for the synthesis of biologically active compounds but also for understanding the underlying reaction mechanisms that govern the formation of these complex molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzenesulfonamides and their heterocyclic derivatives are directly related to their molecular structure and the functional groups present. These properties include solubility, stability, melting point, and reactivity, which are essential for the practical application of these compounds in biological systems. The presence of the sulfonylamino group and the thiazole ring contributes to the compounds' ability to interact with enzymes like carbonic anhydrase, and these interactions are influenced by the electronic and steric properties of the molecules. Understanding these properties is crucial for optimizing the compounds for better therapeutic efficacy and for predicting their behavior in biological environments .

科学研究应用

抗癌活性

2-[(4-甲基苯基)磺酰胺基]-N-[4-(4-丙氧基苯基)-1,3-噻唑-2-基]苯甲酰胺衍生物的一个显着应用是在抗癌研究领域。例如,Ravinaik 等人 (2021) 的一项研究专注于从 2-(4-甲基苯基)乙酸开始设计和合成取代的苯甲酰胺。这些化合物针对包括乳腺癌、肺癌、结肠癌和卵巢癌在内的各种癌细胞系进行了测试,显示出中等至优异的抗癌活性,通常超过参考药物依托泊苷 (Ravinaik et al., 2021)。同样,Yılmaz 等人 (2015) 合成了吲达帕胺衍生物,包括一种对黑色素瘤细胞系表现出高促凋亡活性的化合物 (Yılmaz et al., 2015)。

心脏电生理活性

在心脏电生理学领域,Morgan 等人 (1990) 研究了 N-取代咪唑基苯甲酰胺或苯磺酰胺,显示出作为选择性 III 类药物的潜力。这项研究强调了这些化合物的心脏电生理活性,与正在进行临床试验的已知 III 类药物的效力相当 (Morgan et al., 1990)。

细菌感染抑制剂

Kauppi 等人 (2007) 发现了一种化合物,即 2-(苯并[1,2,5]噻二唑-4-磺酰胺基)-5-氯-N-(3,4-二氯苯基)-苯甲酰胺,作为耶尔森菌中潜在的 III 型分泌抑制剂。这表明其在预防或治疗细菌感染中的应用 (Kauppi et al., 2007)。

抗菌和抗真菌剂

多项研究调查了 2-[(4-甲基苯基)磺酰胺基]-N-[4-(4-丙氧基苯基)-1,3-噻唑-2-基]苯甲酰胺衍生物的抗菌和抗真菌特性。Chawla (2016) 合成了噻唑衍生物,对各种细菌和真菌物种表现出显着的抗菌活性 (Chawla, 2016)。Sych 等人 (2019) 通过合成 2N(R)-5R1-1,3,4-噻二唑-2-基-芳基磺酰胺,扩展了衍生物,这些衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出敏感性,并且对白色念珠菌具有抗真菌活性 (Sych et al., 2019)。

治疗 COVID-19 的潜力

Fahim 和 Ismael (2021) 对 N-(苯磺酰基)乙酰胺衍生物的反应性进行了研究,包括它们的抗疟活性和 ADMET 特性。该研究还通过计算计算和分子对接研究探索了这些化合物在治疗 COVID-19 中的潜力 (Fahim & Ismael, 2021)。

抗惊厥特性

对 2-[(4-甲基苯基)磺酰胺基]-N-[4-(4-丙氧基苯基)-1,3-噻唑-2-基]苯甲酰胺衍生物的研究也扩展到了抗惊厥特性。Farag 等人 (2012) 合成了具有显着抗惊厥活性的化合物,突出了它们在这一领域的潜力 (Farag et al., 2012)。

属性

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4S2/c1-3-16-33-20-12-10-19(11-13-20)24-17-34-26(27-24)28-25(30)22-6-4-5-7-23(22)29-35(31,32)21-14-8-18(2)9-15-21/h4-15,17,29H,3,16H2,1-2H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYYCPDWCJALCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

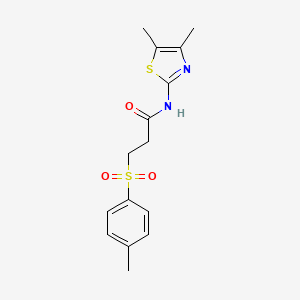

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)

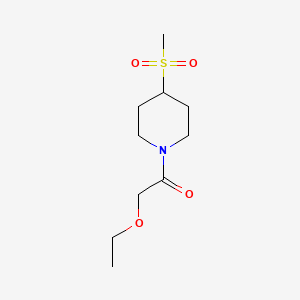

![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)

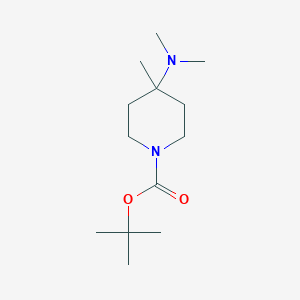

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)

![11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B3009869.png)

![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)